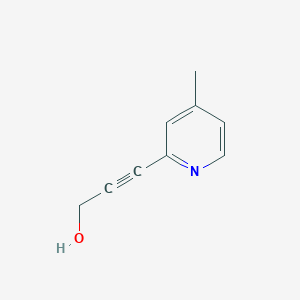
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material sciences. MPP is a derivative of pyridine and is a member of the propargyl alcohol family.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is primarily through its inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that play a critical role in programmed cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol are primarily related to its inhibition of MAO and its ability to induce apoptosis in cancer cells. Inhibition of MAO leads to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the prevention of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol in lab experiments include its high yield of synthesis, low cost, and potential applications in various fields of science. However, the limitations of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol research include further investigation into its potential applications in medicine, pharmacology, and material sciences.
Métodos De Síntesis
The synthesis of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol involves the reaction between 4-methyl-2-pyridinecarboxaldehyde and propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is typically high, making it a cost-effective compound to produce.
Aplicaciones Científicas De Investigación
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of science. In pharmacology, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters. MAO inhibitors have been used to treat depression, anxiety, and Parkinson's disease. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In material sciences, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel polymers and materials. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol-containing polymers have been shown to exhibit unique properties, such as high thermal stability, good solubility, and high mechanical strength.
Propiedades
Número CAS |
113985-41-4 |
|---|---|
Nombre del producto |
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(4-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-10-9(7-8)3-2-6-11/h4-5,7,11H,6H2,1H3 |
Clave InChI |
GSNPIRSOFOCGEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C#CCO |
SMILES canónico |
CC1=CC(=NC=C1)C#CCO |
Sinónimos |
2-Propyn-1-ol, 3-(4-methyl-2-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)


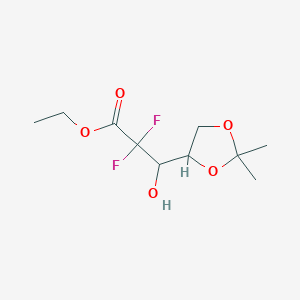

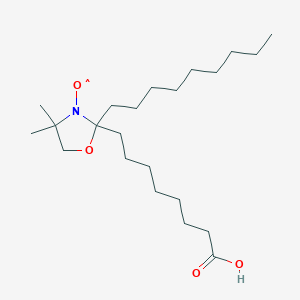
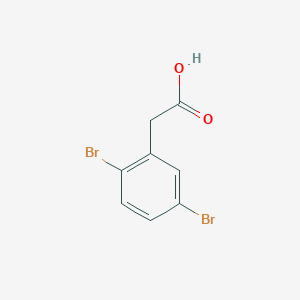

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
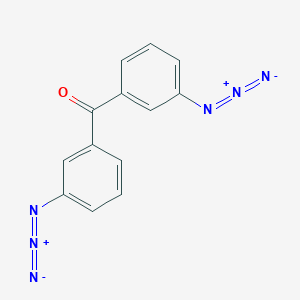



![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)